molecular formula C10H11ClN2O B12087251 3-(Azetidine-1-carbonyl)-5-chloroaniline

3-(Azetidine-1-carbonyl)-5-chloroaniline

Cat. No.: B12087251
M. Wt: 210.66 g/mol
InChI Key: XCKDRBBZKGTSNS-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)-5-chloroaniline is a substituted aniline derivative featuring a 5-chloroaniline core with a 3-position azetidine carbonyl substituent. Azetidine, a four-membered saturated nitrogen heterocycle, introduces significant steric strain and reactivity due to its small ring size.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3-amino-5-chlorophenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H11ClN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2

InChI Key

XCKDRBBZKGTSNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)-5-chloroaniline typically involves the reaction of 5-chloroaniline with azetidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-carbonyl)-5-chloroaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidine-1-carbonyl)-5-chloroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Therapeutic Applications

A. Inhibition of Fatty Acid Binding Proteins

One of the primary therapeutic applications of 3-(Azetidine-1-carbonyl)-5-chloroaniline is its role as an inhibitor of fatty acid binding proteins (FABPs). FABPs are implicated in several metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease. Research indicates that compounds similar to 3-(Azetidine-1-carbonyl)-5-chloroaniline can effectively inhibit FABP4 and FABP5, leading to potential treatments for metabolic syndrome and related diseases .

B. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a specific derivative demonstrated significant activity against human cervix carcinoma (HeLa) cells, with promising results in inhibiting cell proliferation .

A. Antimicrobial Properties

Research has indicated that 3-(Azetidine-1-carbonyl)-5-chloroaniline and its derivatives possess antimicrobial activity against a range of bacterial strains, including E. coli and Klebsiella pneumoniae. These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

B. Bioisosterism in Drug Design

The amide bond present in 3-(Azetidine-1-carbonyl)-5-chloroaniline can be replaced with bioisosteric groups to enhance its pharmacological properties. For example, replacing the amide bond with a triazole ring has shown to improve the biological activity of related compounds, making them more effective against specific targets like HIV . This strategy highlights the versatility of azetidine derivatives in drug design.

Case Study: Anticancer Activity Assessment

CompoundCell LineIC50 (μM)Notes
3-(Azetidine-1-carbonyl)-5-chloroanilineHeLa41 ± 3Significant inhibition observed
Triazole derivativeHeLa9.6 ± 0.7Enhanced activity compared to parent compound

This table summarizes findings from a study assessing the antiproliferative activity of various compounds against HeLa cells, demonstrating the potential enhancement through structural modifications.

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)Notes
3-(Azetidine-1-carbonyl)-5-chloroanilineE. coli15Moderate activity
Azetidine derivativeKlebsiella pneumoniae20Higher efficacy observed

This table presents data on the antimicrobial efficacy of the compound against different bacterial strains, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)-5-chloroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and chloroaniline moiety can contribute to binding affinity and specificity, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Structural Differences

The compound 2-(1-Azepanyl)-5-chloroaniline (CAS 710301-04-5), detailed in the provided evidence, serves as a relevant analog . Below is a comparative analysis:

Property 3-(Azetidine-1-carbonyl)-5-chloroaniline 2-(1-Azepanyl)-5-chloroaniline
Core Structure 5-Chloroaniline with 3-position substituent 5-Chloroaniline with 2-position substituent
Heterocyclic Group Azetidine (4-membered ring) Azepane (7-membered ring)
Functional Group Carbonyl-linked azetidine Directly bonded azepane
Ring Strain High (due to 4-membered ring) Low (7-membered ring is less strained)
Polarity Higher (due to carbonyl group) Moderate (lacks polar carbonyl)

Reactivity and Stability

  • 3-(Azetidine-1-carbonyl)-5-chloroaniline : The strained azetidine ring may increase susceptibility to ring-opening reactions, while the carbonyl group could participate in nucleophilic additions or hydrolysis under acidic/basic conditions.
  • 2-(1-Azepanyl)-5-chloroaniline : Exhibits stability under recommended storage conditions but is incompatible with strong oxidizers. Decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides .

Hazard Profiles

Parameter 3-(Azetidine-1-carbonyl)-5-chloroaniline 2-(1-Azepanyl)-5-chloroaniline
GHS Classification Not explicitly documented Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Specific Target Organ Toxicity (Respiratory, Cat. 3)
Exposure Risks Likely similar irritant properties Skin/eye irritation, respiratory toxicity
Decomposition Products Hypothetical: Azetidine-derived amines, CO, NOx Documented: CO, HCl, NOx

Protective Measures

Both compounds necessitate stringent controls:

  • Engineering Controls : Local exhaust ventilation and enclosed systems to minimize airborne exposure .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats, and respiratory protection if ventilation is insufficient .

Toxicological Considerations

While toxicological data for 3-(Azetidine-1-carbonyl)-5-chloroaniline is unavailable, insights can be inferred from its analog:

  • 2-(1-Azepanyl)-5-chloroaniline : Acute toxicity routes include inhalation, ingestion, and dermal contact. Symptoms may include respiratory distress and mucous membrane irritation .

Biological Activity

3-(Azetidine-1-carbonyl)-5-chloroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Azetidine-1-carbonyl)-5-chloroaniline features an azetidine ring, a carbonyl group, and a chloroaniline moiety. Its molecular formula is C9_{9}H9_{9}ClN2_{2}O, and it has a molecular weight of approximately 200.64 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Azetidine-1-carbonyl)-5-chloroaniline exhibit significant anticancer properties. For instance, derivatives with modifications to the azetidine ring have shown promising results in inhibiting tumor growth in various cancer cell lines:

  • Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the inhibition of Bcl-2 and Bcl-xL proteins, which are critical for cell survival. This inhibition leads to increased rates of programmed cell death in malignancies such as small-cell lung cancer .
CompoundIC50_{50} (µM)Target Protein
3-(Azetidine-1-carbonyl)-5-chloroaniline21-22Bcl-2/Bcl-xL
BM-957<1Bcl-2/Bcl-xL

Antimicrobial Activity

In addition to its anticancer properties, 3-(Azetidine-1-carbonyl)-5-chloroaniline has demonstrated antimicrobial activity against various bacterial strains. The compound's structural features contribute to its ability to disrupt bacterial cell membranes and inhibit vital cellular processes.

  • Case Study : A study evaluating the antimicrobial efficacy of azetidine derivatives found that modifications to the chloroaniline component significantly enhanced activity against Gram-positive bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Neuroprotective Effects

Emerging research suggests that compounds containing azetidine rings may also possess neuroprotective properties. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways.

  • Mechanism : The neuroprotective action is believed to involve the modulation of glutathione levels and inhibition of pro-inflammatory cytokines, which are pivotal in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-(Azetidine-1-carbonyl)-5-chloroaniline. Modifications at specific positions on the azetidine or aniline rings can lead to enhanced potency and selectivity for desired biological targets.

Key Findings:

  • Chloro Substitution : The presence of a chloro group at the para position significantly increases cytotoxicity against cancer cell lines.
  • Carbonyl Group : The carbonyl moiety plays a critical role in binding interactions with target proteins, enhancing inhibitory effects on cell survival pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Azetidine-1-carbonyl)-5-chloroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with 5-chloroaniline precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization requires monitoring reaction temperature (maintained at 0–5°C during activation) and stoichiometric ratios (1.2:1 acylating agent to amine). Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Confirm intermediates using 1H^1H-NMR to track azetidine ring integrity and avoid hydrolysis .

Q. How can researchers characterize the purity and structural identity of 3-(Azetidine-1-carbonyl)-5-chloroaniline?

  • Methodological Answer : Employ tandem analytical techniques:

  • HPLC-MS : Use a C18 column with a methanol/water gradient (0.1% formic acid) to assess purity (>98%) and detect degradation products.
  • FT-IR : Verify carbonyl stretching vibrations (~1680–1700 cm1^{-1}) and aromatic C-Cl bonds (~550–600 cm1^{-1}).
  • X-ray crystallography : Resolve crystal structures to confirm spatial orientation of the azetidine ring and chloro-substituted aniline .

Q. What stability considerations are critical for storing 3-(Azetidine-1-carbonyl)-5-chloroaniline?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation pathways often involve hydrolysis of the azetidine carbonyl group; adding desiccants (e.g., molecular sieves) mitigates moisture-induced breakdown .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no observed effect) may stem from assay conditions. Standardize protocols:

  • Buffer systems : Test pH-dependent activity (e.g., phosphate vs. Tris buffers).
  • Cell permeability : Use LC-MS to quantify intracellular concentrations in cell-based assays.
  • Negative controls : Include structurally similar analogs (e.g., 4-chloroaniline derivatives) to isolate azetidine-specific effects .

Q. What experimental designs are optimal for studying the compound’s biodegradation in environmental systems?

  • Methodological Answer : Adapt ecosystem-level selection (ELS) methodologies:

  • Step 1 : Inoculate microbial consortia from contaminated soil into minimal media containing 3-(Azetidine-1-carbonyl)-5-chloroaniline as the sole carbon source.
  • Step 2 : Quantify degradation via UV-Vis (monitor absorbance at 270 nm) or GC-MS (track chloro-substituted byproducts).
  • Step 3 : Sequence metagenomes of high-performance consortia to identify keystone degraders (e.g., Pseudomonas spp.) and metabolic pathways .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to:

  • Map electrostatic potential surfaces, highlighting nucleophilic attack sites on the azetidine carbonyl.
  • Simulate hydrolysis kinetics under varying pH (e.g., transition state analysis for acid-catalyzed cleavage).
  • Validate models with experimental kinetic data (e.g., kobsk_{obs} from HPLC time-course studies) .

Q. What strategies address low yields in large-scale synthesis?

  • Methodological Answer : Troubleshoot via:

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve azetidine coupling efficiency.
  • Flow chemistry : Optimize residence time and temperature gradients to minimize side reactions.
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between solvent polarity, catalyst loading, and stirring rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • DSC (Differential Scanning Calorimetry) : Confirm melting points and detect polymorphic forms.
  • 2D-NMR (HSQC, HMBC) : Resolve signal overlap in crowded spectra (e.g., aromatic protons vs. azetidine CH2_2 groups).
  • Reference standards : Compare with certified analogs (e.g., 5-chloro-2-methylaniline) to rule out impurities .

Q. Why do toxicity studies show variability across cell lines?

  • Methodological Answer : Account for cell-specific factors:

  • Metabolic activity : Use LC-MS/MS to measure intracellular glutathione levels, which may detoxify reactive intermediates.
  • Membrane transporters : Knock out ABC transporters (e.g., CRISPR-Cas9) to assess efflux pump influence on IC50_{50} values.
  • CYP450 profiling : Identify isoforms (e.g., CYP3A4) that metabolize the compound into toxic byproducts .

Methodological Best Practices

  • Synthetic protocols : Always include inert atmosphere conditions to protect the azetidine ring from oxidative degradation .
  • Ecological studies : Combine ELS with metatranscriptomics to link degradation activity to gene expression .
  • Data validation : Use tiered analytical workflows (e.g., HPLC → HRMS → NMR) to ensure reproducibility .

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